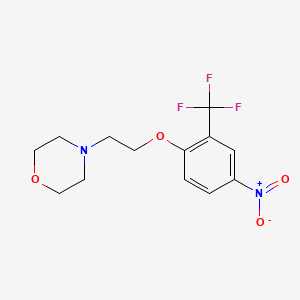
4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” is a morpholine derivative. Morpholine is a heterocyclic organic compound featuring both amine and ether functional groups . This specific derivative has a trifluoromethyl group and a nitro group attached to the phenyl ring, which is connected to the morpholine ring via an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring, an ethyl linker, and a phenyl ring with a trifluoromethyl group and a nitro group . The empirical formula is C11H11F3N2O3, and the molecular weight is 276.21 .Chemical Reactions Analysis
While the specific chemical reactions involving “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” are not detailed in the search results, morpholine derivatives are known to participate in various chemical reactions. For example, they can act as nucleophilic CF3 sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For morpholine, it is a base and forms a salt when treated with hydrochloric acid . The specific physical and chemical properties of “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” are not detailed in the search results.Scientific Research Applications
Enzyme Inhibition Studies
The synthesis of novel morpholine derivatives, including 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine , has led to investigations into their inhibitory effects on enzymes. Specifically, these compounds have been evaluated against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes using in silico methods. The molecular docking study suggests that these derivatives interact with the enzymes with moderate to high affinity . Notably, derivative 14 exhibited the best binding affinity among the synthesized compounds.
Industrial Applications
Morpholine-containing compounds find widespread use in industrial settings. They serve as:
- Corrosion Inhibitors : These derivatives protect metals from corrosion .
- Surface-Active Agents : Morpholine derivatives enhance surface properties in various applications .
- Organocatalysts : They play a crucial role in catalytic reactions .
Pharmaceutical Properties
Several synthetic morpholine-containing compounds exhibit significant pharmaceutical potential:
- Antidepressants : Compounds like Reboxetine and Moclobemide fall into this category .
- Antipyretic and Analgesic Agents : Emorfazone 3 shows promise in this regard .
- Anti-Obesity Drug : Phendimetrazine has demonstrated effectiveness .
Biological and Therapeutic Effects
Natural products containing the morpholine moiety, such as Chelonin A and Viloxazine, exhibit diverse effects, including antimicrobial, anti-inflammatory, and therapeutic effects for attention deficit hyperactivity disorder (ADHD) .
Alzheimer’s Disease Research
Recent studies highlight the inhibitory effects of morpholine-based compounds on enzymes associated with Alzheimer’s disease. Compounds 4 and 5 have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models, offering potential therapeutic interventions .
Chemical Synthesis and Characterization
The convenient synthesis of morpholine derivatives involves a two-step process, including Mannich and Michael addition reactions. Structural characterization is performed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .
Mechanism of Action
The mechanism of action of morpholine derivatives can vary depending on their specific structure and the context in which they are used. For instance, some morpholine derivatives are known to inhibit certain pathways leading to fever and inflammation . The specific mechanism of action for “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” is not provided in the search results.
Safety and Hazards
Morpholine is classified as a flammable liquid and vapor. It is also harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child . The specific safety and hazards associated with “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” are not provided in the search results.
properties
IUPAC Name |
4-[2-[4-nitro-2-(trifluoromethyl)phenoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)11-9-10(18(19)20)1-2-12(11)22-8-5-17-3-6-21-7-4-17/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWEJZBJZMEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)
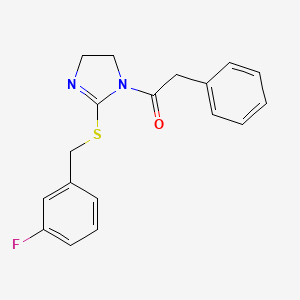
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B2604587.png)
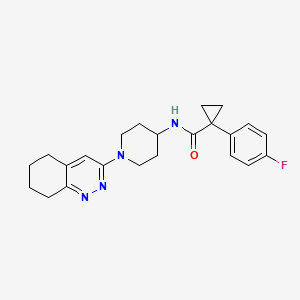
![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2604593.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2604594.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604596.png)
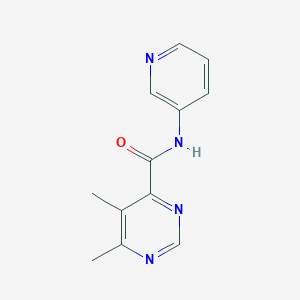
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)
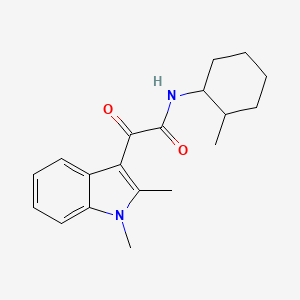
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2604600.png)
![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)